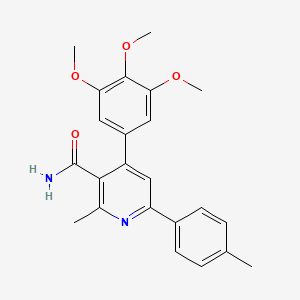

2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

Description

The compound 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a pyridine-based molecule featuring a 3,4,5-trimethoxyphenyl substituent, a 4-methylphenyl group, and a carboxamide moiety. Its pyridine core and carboxamide functionality may influence solubility, hydrogen-bonding capacity, and target interactions compared to other heterocyclic scaffolds.

Properties

IUPAC Name |

2-methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-13-6-8-15(9-7-13)18-12-17(21(23(24)26)14(2)25-18)16-10-19(27-3)22(29-5)20(11-16)28-4/h6-12H,1-5H3,(H2,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKQAWSTIRPCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include the following steps:

Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.

Substitution Reactions: Introduction of the methyl and trimethoxyphenyl groups through electrophilic aromatic substitution.

Amidation: The carboxamide group can be introduced via an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacological applications:

- Anticancer Properties : Research indicates that derivatives of pyridine compounds, including 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the phenyl and pyridine rings can enhance the compound's efficacy against specific tumor types .

- Neuroprotective Effects : Some studies suggest that pyridine derivatives may exhibit neuroprotective properties. The presence of methoxy groups in the structure is believed to contribute to these effects by influencing neurotransmitter systems and reducing oxidative stress .

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Studies :

- Neuroprotective Research :

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- The trimethoxyphenyl group enhances lipid solubility and π-π stacking in aromatic systems, critical for target binding .

- Pyridine-based compounds (e.g., target compound, ) often exhibit herbicidal or antineoplastic activity, whereas dihydrofuran () and stilbene () derivatives target metabolic or cytoskeletal pathways.

Implications for Target Compound :

Antineoplastic Potential

Metabolic Regulation

Herbicidal Activity

- Pyridine/Triazole Hybrids () : Trimethoxyphenyl-containing compounds inhibited rape growth (IC₅₀: 10–50 μM) but were ineffective against barnyard grass. Electronic effects of substituents modulated activity .

Physicochemical Properties and Solubility

- Combretastatin Derivatives (): Parent phenol (1a) had negligible water solubility; phosphate prodrugs (1m, 1n) achieved >10 mg/mL solubility .

- Podophyllotoxin Derivatives () : Styryl substituents (e.g., trifluoromethyl in 3a) increased lipophilicity (logP > 4), impacting membrane permeability .

- Target Compound : The carboxamide group may enhance aqueous solubility compared to ester or nitro derivatives (e.g., ), though the 4-methylphenyl group could offset this via hydrophobicity.

Biological Activity

The compound 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a pyridine derivative that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate pyridine derivatives with various substituents. A common synthetic route includes the use of phosphorous oxychloride in the presence of substituted phenolic compounds to yield the desired carboxamide structure. This method allows for the introduction of methoxy and methyl groups at specific positions on the aromatic rings, which are crucial for biological activity.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, pyridine derivatives have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. The presence of methoxy groups on the phenyl rings enhances this inhibitory effect by increasing lipophilicity and improving binding affinity to tubulin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses antibacterial and antifungal activities against various strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of pyridine derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

- Anticancer Activity : A study investigating a series of pyridine derivatives found that those with methoxy substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship (SAR) indicated that increased substitution at the 3 and 5 positions on the phenyl rings correlated with enhanced cytotoxicity .

- Antimicrobial Testing : In a comparative study, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant zone of inhibition, suggesting effective antimicrobial properties .

- Neuroprotection : A recent investigation into neuroprotective agents highlighted that this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative conditions .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for 2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide?

A common synthetic approach involves multi-step condensation and cyclization reactions. For pyridine-carboxamide derivatives, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are often employed to facilitate coupling of aromatic precursors. Intermediate purification via column chromatography and recrystallization is critical to isolate the target compound . Structural analogs in the evidence highlight the use of functional group modifications (e.g., methoxy or methyl substituents) to tailor reactivity .

Q. How is the compound characterized for purity and structural confirmation?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing synthetic yield . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are used for structural elucidation. For example, the presence of trimethoxyphenyl groups can be confirmed via distinct aromatic proton splitting patterns in NMR .

Q. What in vitro assays are typically used to evaluate its biological activity?

Initial activity screening often involves enzyme inhibition assays (e.g., kinase or protease targets) or cell viability assays (e.g., MTT or ATP-based luminescence). Experimental design should include positive controls and dose-response curves to establish IC₅₀ values. Replicating assays under varied conditions (e.g., pH, temperature) ensures robustness .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up studies?

Reaction parameters such as catalyst loading (e.g., Pd/Cu ratios), solvent polarity, and temperature gradients must be systematically adjusted. Evidence suggests that microwave-assisted synthesis or flow chemistry can enhance reaction efficiency for pyridine derivatives . Post-synthetic purification via preparative HPLC or fractional crystallization may resolve stereochemical impurities .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). Methodological steps include:

Q. What computational strategies predict the compound’s target interactions and pharmacokinetics?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model ligand-protein binding modes. Density functional theory (DFT) calculations assess electronic properties influencing reactivity. For ADMET profiling, tools like SwissADME predict metabolic stability, leveraging the compound’s trifluoromethyl or methoxy groups as key determinants .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

Systematic substitution of the 3,4,5-trimethoxyphenyl or 4-methylphenyl moieties can modulate steric and electronic effects. For example:

- Replacing methoxy groups with halogens may enhance target selectivity.

- Introducing hydrophilic groups (e.g., -COOH) improves solubility.

- Bioisosteric replacements (e.g., pyridine-to-pyrimidine swaps) retain activity while altering pharmacokinetics .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

- Transcriptomics/proteomics: CRISPR-Cas9 screens or SILAC-based proteomics identify downstream pathways.

- Imaging: Confocal microscopy with fluorescently tagged analogs localizes cellular uptake.

- Kinetic studies: Surface plasmon resonance (SPR) quantifies binding kinetics to putative targets .

Methodological Notes

- Data Validation: Cross-correlate NMR/MS data with crystallographic structures (if available) to confirm stereochemistry .

- Theoretical Frameworks: Link experimental findings to conceptual models (e.g., ligand efficiency metrics, QSAR equations) to contextualize results .

- Ethical Compliance: Adhere to institutional guidelines for handling hazardous intermediates (e.g., aryl halides, heavy metal catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.